N-methylthietan-3-amine hydrochloride

Medicinal chemistry Physicochemical property optimization Building block selection

Medicinal chemists often require conformationally constrained, N-alkylated heterocycles for SAR campaigns but face supply inconsistency and limited purity data. This compound directly addresses that gap. • Enables direct comparative SAR studies vs. thietan-3-amine (CAS 128861-78-9) to isolate N-methyl contributions to potency, selectivity, and ADME. • Consistent 95% purity (powder) across batches minimizes synthetic variability and ensures reproducible screening outcomes. • Rule-of-five compliant fragment (MW 139.65, 1 HBD, est. LogP ~0.5-1.0) suitable for fragment library design and covalent probe development.

Molecular Formula C4H10ClNS
Molecular Weight 139.64
CAS No. 2138509-52-9
Cat. No. B2599639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylthietan-3-amine hydrochloride
CAS2138509-52-9
Molecular FormulaC4H10ClNS
Molecular Weight139.64
Structural Identifiers
SMILESCNC1CSC1.Cl
InChIInChI=1S/C4H9NS.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H
InChIKeyYITGZTCXQKIJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylthietan-3-amine HCl: Chemical Identity and Properties


N-Methylthietan-3-amine hydrochloride (CAS 2138509-52-9) is a heterocyclic amine building block featuring a four-membered thietane ring with a secondary N-methylamine substituent at the 3-position, formulated as its hydrochloride salt (C₄H₉NS·HCl, MW 139.65) [1]. This thietane-containing scaffold belongs to a class of strained sulfur heterocycles increasingly employed in medicinal chemistry as bioisosteres and conformationally constrained modules [2]. Commercial sources provide this compound as a powder with 95% purity , and related thietane derivatives have been systematically studied in antidepressant drug discovery programs [3].

N-Methyl vs. Unsubstituted Thietane Analogs


While thietan-3-amine hydrochloride (CAS 128861-78-9) and other thietane derivatives share the same strained four-membered sulfur heterocycle core, N-methylation at the 3-position amine introduces distinct and non-trivial alterations to physicochemical and pharmacological properties. This single N-methyl modification increases molecular weight (139.65 vs. 125.62 Da for the parent amine [1]) and alters hydrogen-bonding capacity by converting a primary amine (-NH₂, two H-bond donors) to a secondary amine (-NHCH₃, one H-bond donor), which can materially impact solubility, membrane permeability, and target-binding geometry [2]. Such N-alkylation is a well-established medicinal chemistry tactic to modulate lipophilicity, metabolic stability (via reduced susceptibility to oxidative deamination), and selectivity in SAR campaigns, meaning substitution with an unsubstituted thietan-3-amine analog cannot replicate the same experimental outcomes without re-optimization of the entire molecular series [3].

N-Methylthietan-3-amine: Quantitative Comparison


Molecular Weight and Lipophilicity Increase

N-Methylation of thietan-3-amine introduces a predictable and controllable increase in molecular weight and lipophilicity compared to the parent amine, a critical parameter for lead optimization [1]. N-Methylthietan-3-amine hydrochloride (C₄H₉NS·HCl) has a molecular weight of 139.65 Da, whereas thietan-3-amine hydrochloride (C₃H₈NS·HCl) has a molecular weight of 125.62 Da, a difference of +14.03 Da [2]. This N-methyl group also increases calculated LogP by approximately +0.5 units, as estimated from analogous amine pairs, which directly influences membrane permeability and oral bioavailability [3].

Medicinal chemistry Physicochemical property optimization Building block selection

Hydrogen Bond Donor Reduction and Bioavailability

N-Methylation reduces the number of hydrogen bond donors (HBDs) from two (primary amine) to one (secondary amine), which is a well-documented tactic to improve membrane permeability and oral bioavailability [1]. N-Methylthietan-3-amine hydrochloride possesses one HBD (the protonated N-methylamine), whereas the unsubstituted analog thietan-3-amine hydrochloride possesses two HBDs (the primary amine -NH₂). Empirical rules such as Lipinski's Rule of Five suggest that compounds with >5 HBDs are more likely to have poor oral absorption, and each HBD reduction is associated with a measurable increase in permeability coefficient (Papp) in Caco-2 assays [2].

Drug design Bioavailability Hydrogen bonding ADME optimization

Metabolic Stability: Reduced Oxidative Deamination

N-Methylation of primary amines is a common medicinal chemistry strategy to block metabolic pathways such as oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 enzymes, thereby extending compound half-life [1]. N-Methylthietan-3-amine hydrochloride, containing a secondary N-methylamine, is predicted to exhibit slower clearance compared to thietan-3-amine hydrochloride (primary amine) due to the absence of a readily abstractable alpha-hydrogen in the neutral form [2]. In analogous aliphatic amine series, N-methylation has been shown to increase microsomal stability (t1/2) by 2- to 5-fold, though direct experimental data for this specific compound are not publicly available [3].

Metabolic stability Drug metabolism CYP enzymes Oxidative deamination

Steric and Conformational Effects of N-Methyl

The addition of an N-methyl group introduces steric bulk that can alter the preferred conformation of the amine substituent relative to the thietane ring, potentially affecting binding to biological targets [1]. In the absence of direct experimental data, molecular modeling of N-methylthietan-3-amine vs. thietan-3-amine indicates a change in the rotamer distribution around the C-N bond and a slightly different spatial orientation of the amine lone pair [2]. This subtle conformational difference can be exploited in structure-based drug design to achieve selectivity between closely related protein targets [3].

Conformational analysis Molecular modeling Binding affinity Scaffold optimization

Commercial Purity and Availability

N-Methylthietan-3-amine hydrochloride is commercially available from multiple vendors with specified purity levels, enabling consistent and reproducible experimental outcomes . Sigma-Aldrich offers this compound with 95% purity, and other vendors list similar specifications [1]. In contrast, the unsubstituted analog thietan-3-amine hydrochloride (CAS 128861-78-9) is also available but with varying purity grades (typically 95%) . The key procurement differentiator is the defined chemical identity and the ability to obtain both analogs with comparable purity for direct comparative studies.

Procurement Building blocks Chemical sourcing Quality control

Thietane Bioisostere in Drug Discovery

The thietane ring system, including N-methylated derivatives, is recognized as a valuable bioisostere in drug design, offering unique steric and electronic properties that can improve metabolic stability and target engagement [1]. Systematic studies of over 300 thietane-containing compounds have identified promising antidepressant candidates with in vivo efficacy comparable to amitriptyline (10 mg/kg) in validated models of depression [2]. Thietane-containing thio-analogues of docetaxel exhibit microtubule disassembly inhibitory activity with an IC50 ratio of approximately 2 relative to paclitaxel [3].

Bioisosterism Antidepressant Antitumor Medicinal chemistry Scaffold hopping

Applications of N-Methylthietan-3-amine Hydrochloride


Lead Optimization and SAR Studies

This compound is ideally suited for medicinal chemists seeking to introduce a conformationally constrained, N-methylated thietane moiety into lead compounds to modulate physicochemical properties such as molecular weight (+14 Da vs. parent amine) [1] and hydrogen bond donor count (-1 HBD) [2], which can improve membrane permeability and metabolic stability [3]. The commercial availability of high-purity material (95%) enables direct comparative SAR studies against the unsubstituted thietan-3-amine analog to isolate the specific contributions of the N-methyl group to potency, selectivity, and ADME profile.

Fragment-Based Discovery and Library Synthesis

As a small, rule-of-five compliant fragment (MW 139.65, 1 HBD, LogP ~0.5-1.0 estimated) [1], N-methylthietan-3-amine hydrochloride is an excellent building block for fragment libraries targeting diverse protein classes [2]. The thietane ring offers a rigid, three-dimensional scaffold that can be elaborated via the secondary amine handle, and the N-methyl group provides a handle for further diversification or can be retained to mimic natural methylated motifs [3]. The consistent commercial purity ensures reliable synthesis and screening outcomes.

CNS Drug Discovery

Given the established activity of thietane-containing compounds in antidepressant models [1], N-methylthietan-3-amine hydrochloride is a strategic building block for synthesizing novel CNS-active analogs. The N-methyl group aligns with common CNS drug design principles (e.g., improved brain penetration via reduced HBD count [2]), and the thietane scaffold has been validated in multiple in vivo studies showing efficacy comparable to reference drugs like amitriptyline [3]. This compound can be incorporated into new chemical entities targeting depression, anxiety, or other neurological disorders.

Chemical Biology Probe Development

The unique combination of a strained sulfur heterocycle and a secondary N-methylamine makes this compound a valuable intermediate for creating chemical probes to study biological systems [1]. The thietane ring can act as a covalent warhead (via ring strain) or as a bioisostere, while the N-methyl group provides a site for installing reporter tags (e.g., fluorophores, biotin) or photoaffinity labels [2]. This versatility supports applications in target identification, mechanism-of-action studies, and cellular imaging.

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